molecular formula C8H9ClFNO B13150389 (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

Cat. No.: B13150389
M. Wt: 189.61 g/mol
InChI Key: KLJIHOOZUUFJCV-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The presence of both amino and hydroxyl functional groups, along with the chloro and fluoro substituents on the aromatic ring, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol typically involves the enantioselective reduction of prochiral ketones using engineered ketoreductases. These enzymes can be used as whole microbial cells or isolated enzymes to achieve high enantioselectivity . One common method involves the use of hydrogen chloride in methanol at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes and advanced protein engineering techniques enhances the viability of this method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol
  • 2-(2-Fluorophenyl)ethanol

Uniqueness

(S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

KLJIHOOZUUFJCV-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)F

Origin of Product

United States

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